(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane
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Overview
Description
(1S,6R)-8-Oxa-3-azabicyclo[420]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Mechanism of Action
Mode of Action
The mode of action of (1S,6R)-8-Oxa-3-azabicyclo[42It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other bicyclic compounds, it may influence pathways involving cyclic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of (1S,6R)-8-Oxa-3-azabicyclo[42Given the lack of information about its targets and mode of action, it’s difficult to predict its effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. Specific details about how these factors affect the compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane can be achieved through several methods. One notable approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This method is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and tandem reactions can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions: (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. The tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction is a key transformation for this compound .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2. These reagents facilitate the oxidation and rearrangement processes necessary for constructing the bicyclic scaffold .
Major Products Formed: The major products formed from these reactions include various analogs of the 8-oxabicyclo[3.2.1]octane scaffold, which can be further functionalized for specific applications .
Scientific Research Applications
(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable scaffold for the synthesis of bioactive molecules. Research has shown that similar bicyclic compounds are used as key synthetic intermediates in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
Uniqueness: (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This dual functionality provides distinct chemical properties and reactivity compared to other similar compounds, such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane .
Properties
IUPAC Name |
(1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-6-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNDFJVXTXKBGO-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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